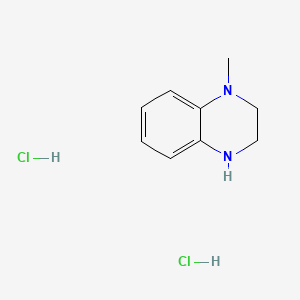
1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound with the CAS Number: 1259952-24-3 . It has a molecular weight of 221.13 and is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride . The InChI code is 1S/C9H12N2.2ClH/c1-11-7-6-10-8-4-2-3-5-9(8)11;;/h2-5,10H,6-7H2,1H3;2*1H .Physical And Chemical Properties Analysis
As mentioned earlier, 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a solid at room temperature . It has a molecular weight of 221.13 .Scientific Research Applications
Tautomeric Nature
- The compound exhibits tautomeric behavior, existing as a mixture of unsaturated and saturated esters in solution. This characteristic is crucial in understanding its chemical properties and reactions (Chapman, 1966).
Antioxidant Activity
- It has shown significant antioxidant activity, particularly in its derivatives such as 2-methyl-1,2,3,4-tetrahydroquinoxaline, which exhibited a high induction period indicating robust antioxidant properties (Nishiyama et al., 2003).
Electrochemical Applications
- The electrochemical reduction and autoxidation of 1-Methyl-1,2,3,4-tetrahydroquinoxaline derivatives have been studied, indicating its potential application in electrochemistry (Gottlieb & Pfleiderer, 1978).
Enantioselective Hydrogenation
- It has been used in enantioselective hydrogenation, a process important in pharmaceutical applications, to produce optically pure tetrahydroquinoxaline derivatives (Bianchini et al., 1998).
Pharmacological Potential
- Its derivatives have shown potential in various pharmacological applications. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its neuroprotective activity and potential role in treating depression and Parkinson's disease (Możdżeń et al., 2019).
Synthetic Applications
- The compound and its derivatives are key in the synthesis of various bioactive compounds, indicating its importance in the field of synthetic chemistry (Armarego et al., 1982).
Safety And Hazards
properties
IUPAC Name |
4-methyl-2,3-dihydro-1H-quinoxaline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-11-7-6-10-8-4-2-3-5-9(8)11;;/h2-5,10H,6-7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYCFZAUCGMENE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=CC=CC=C21.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

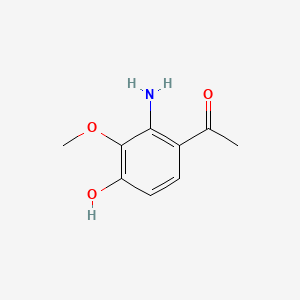
![6-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B571852.png)
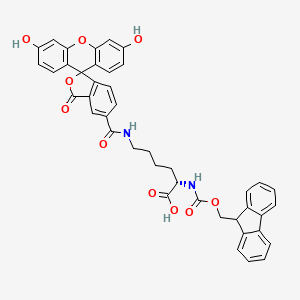

![tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B571857.png)
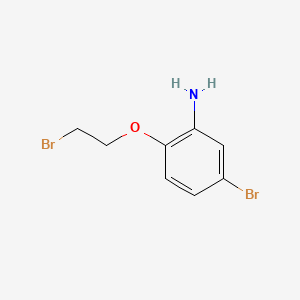

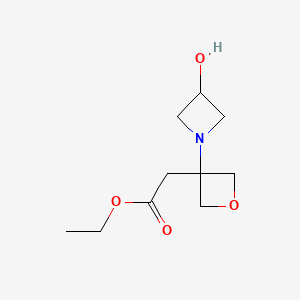


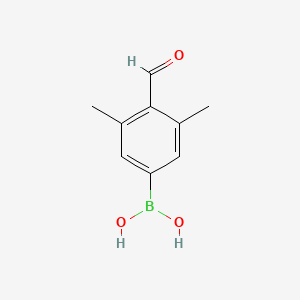
![(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha](/img/no-structure.png)
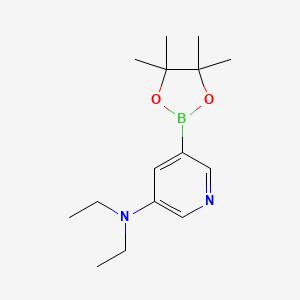
![Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B571870.png)